molecular formula C10H15NS B12062454 2-Cyclohexylthiophen-3-amine

2-Cyclohexylthiophen-3-amine

Cat. No.: B12062454
M. Wt: 181.30 g/mol
InChI Key: OOJRXUIGCVFMPW-UHFFFAOYSA-N
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Description

2-Cyclohexylthiophen-3-amine is a chemical compound with the molecular formula C10H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylthiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-Cyclohexylthiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylthiophen-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological context and the modifications made to the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylthiophene: Lacks the amine group but shares the cyclohexyl substitution.

    3-Aminothiophene: Contains an amine group but lacks the cyclohexyl substitution.

    Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.

Uniqueness

2-Cyclohexylthiophen-3-amine is unique due to the presence of both the cyclohexyl group and the amine group on the thiophene ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-cyclohexylthiophen-3-amine

InChI

InChI=1S/C10H15NS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5,11H2

InChI Key

OOJRXUIGCVFMPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=CS2)N

Origin of Product

United States

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